molecular formula C7H14Si B14888551 (1E)-1,3-butadien-1-yltrimethyl-silane

(1E)-1,3-butadien-1-yltrimethyl-silane

Cat. No.: B14888551
M. Wt: 126.27 g/mol
InChI Key: YFSJFUCGCAQAJA-VOTSOKGWSA-N
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Description

(1E)-1,3-butadien-1-yltrimethyl-silane is an organosilicon compound with the molecular formula C7H14Si. This compound is characterized by the presence of a butadiene moiety attached to a trimethylsilyl group. Organosilicon compounds like this compound are of significant interest in organic synthesis and materials science due to their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-butadien-1-yltrimethyl-silane typically involves the reaction of 1,3-butadiene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction conditions often include moderate temperatures (around 50-80°C) and anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-butadien-1-yltrimethyl-silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the butadiene moiety to butane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(1E)-1,3-butadien-1-yltrimethyl-silane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.

    Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research into silicon-containing pharmaceuticals often involves this compound as a precursor.

    Industry: It is utilized in the production of silicone-based materials, adhesives, and sealants.

Mechanism of Action

The mechanism by which (1E)-1,3-butadien-1-yltrimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The butadiene moiety allows for conjugation and electron delocalization, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1,3-butadien-1-yltrimethyl-germane: Similar structure but with a germanium atom instead of silicon.

    (1E)-1,3-butadien-1-yltrimethyl-stannane: Contains a tin atom in place of silicon.

    (1E)-1,3-butadien-1-yltrimethyl-lead: Lead atom replaces silicon in the structure.

Uniqueness

(1E)-1,3-butadien-1-yltrimethyl-silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to oxidation compared to its germanium, tin, and lead analogs. These properties make it particularly valuable in applications requiring durable and stable materials.

Properties

Molecular Formula

C7H14Si

Molecular Weight

126.27 g/mol

IUPAC Name

[(1E)-buta-1,3-dienyl]-trimethylsilane

InChI

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+

InChI Key

YFSJFUCGCAQAJA-VOTSOKGWSA-N

Isomeric SMILES

C[Si](C)(C)/C=C/C=C

Canonical SMILES

C[Si](C)(C)C=CC=C

Origin of Product

United States

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